REACTION_SMILES
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[BrH:26].[CH2:1]([CH3:2])[N:3]1[CH:4]([CH3:25])[C:5]([CH3:16])([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22](=[O:23])[OH:24])[c:6]2[cH:7][c:8]([S:12](=[O:13])(=[O:14])[OH:15])[cH:9][cH:10][c:11]21.[CH2:31]([O:32][CH:33]([O:34][CH2:35][CH3:36])[CH:37]=[CH2:38])[CH3:39].[CH3:27][C:28](=[O:29])[OH:30].[CH3:40][CH2:41][OH:42]>>[N:3]1=[C:4]([CH3:25])[C:5]([CH3:16])([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22](=[O:23])[OH:24])[c:6]2[cH:7][c:8]([S:12](=[O:13])(=[O:14])[OH:15])[cH:9][cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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CCN1c2ccc(S(=O)(=O)O)cc2C(C)(CCCCCC(=O)O)C1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1c2ccc(S(=O)(=O)O)cc2C(C)(CCCCCC(=O)O)C1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CC1=Nc2ccc(S(=O)(=O)O)cc2C1(C)CCCCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |